6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane-4,8-dione
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Overview
Description
6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane-4,8-dione is an organic compound with the molecular formula C8H10O4. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is known for its applications in various fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane-4,8-dione typically involves the reaction of cyclopropane-1,1-dicarboxylic acid with isopropylidene derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane-4,8-dione undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane-4,8-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of spiro compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane-4,8-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This interaction can affect various biochemical pathways, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
- Cyclopropane-1,1-dicarboxylic Acid cycl-Isopropylidene Ester
- Cyclopropane-1,1-dicarboxylate
Uniqueness
6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane-4,8-dione is unique due to its specific spiro structure and the presence of three oxygen atoms in the ring system. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
62679-24-7 |
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Molecular Formula |
C7H8O5 |
Molecular Weight |
172.13 g/mol |
IUPAC Name |
6,6-dimethyl-1,5,7-trioxaspiro[2.5]octane-4,8-dione |
InChI |
InChI=1S/C7H8O5/c1-6(2)11-4(8)7(3-10-7)5(9)12-6/h3H2,1-2H3 |
InChI Key |
HHIXYCFYQXGTGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C2(CO2)C(=O)O1)C |
Origin of Product |
United States |
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